3-Methylglutaconic acid

Catalog No.
S608703
CAS No.
15649-56-6
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylglutaconic acid

CAS Number

15649-56-6

Product Name

3-Methylglutaconic acid

IUPAC Name

(Z)-3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2-

InChI Key

WKRBKYFIJPGYQC-RQOWECAXSA-N

SMILES

CC(=CC(=O)O)CC(=O)O

Synonyms

3-methylglutaconic acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C/C(=O)O)/CC(=O)O

Role in Leucine Metabolism:

3-Methylglutaconic acid (3MGA) plays a role as an intermediate in the leucine degradation pathway within the mitochondria, the cell's powerhouse. During leucine breakdown, 3MGA exists as its coenzyme A (CoA) thioester form, 3-methylglutaconyl-CoA. The enzyme 3-methylglutaconyl-CoA hydratase then converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [, ].

Biomarker for Inborn Errors of Metabolism:

Elevated levels of 3MGA in urine, a condition known as 3-methylglutaconic aciduria, can serve as a biomarker for several inborn errors of metabolism (IEMs) [, ]. These are genetic disorders that affect the body's ability to process specific molecules. IEMs associated with elevated 3MGA include:

  • -hydroxy-3-methylglutaryl-CoA lyase deficiency
  • -methylglutaconic aciduria type I, III, and IV
  • Guanidinoacetate methyltransferase deficiency (GAMT deficiency) []

Research on the Causes of Elevated 3MGA:

Research is ongoing to understand the exact mechanisms leading to elevated 3MGA in specific IEMs. While the deficiency of 3-methylglutaconyl-CoA hydratase directly explains its buildup in type I 3-methylglutaconic aciduria, the reasons for its elevation in other IEMs are not fully elucidated []. Studies suggest that altered mitochondrial function, potentially affecting multiple pathways involving 3MGA, might contribute to its accumulation in various IEMs [].

3-Methylglutaconic acid is a significant organic compound that serves as an intermediate in various metabolic pathways, particularly in the degradation of leucine and the mevalonate pathway, which is crucial for isoprenoid metabolism. This compound is characterized by its unique structure, which includes a methyl group at the third carbon of the glutaconic acid backbone, giving it distinctive chemical properties. In biological systems, 3-methylglutaconic acid can accumulate due to metabolic disorders, leading to a condition known as 3-methylglutaconic aciduria, which is often associated with mitochondrial dysfunction and various inborn errors of metabolism

Within the cell, 3-MGA plays a role as an intermediate metabolite. At normal levels, it contributes to healthy cellular function through the leucine degradation pathway and the mevalonate shunt. However, when these pathways are disrupted due to genetic mutations, 3-MGA can accumulate in the urine []. Elevated levels of 3-MGA are not directly causative of disease symptoms, but rather serve as a biomarker indicating a malfunction in these metabolic pathways [].

3-Methylglutaconic acid primarily participates in enzymatic reactions involving its CoA thioester derivative, trans-3-methylglutaconyl CoA. This compound can undergo several non-enzymatic reactions, including:

  • Isomerization: Trans-3-methylglutaconyl CoA can isomerize to cis-3-methylglutaconyl CoA.
  • Intramolecular Cyclization: This reaction leads to the formation of cis-3-methylglutaconic anhydride.
  • Hydrolysis: The anhydride can hydrolyze to regenerate 3-methylglutaconic acid or react with protein lysine residues to form 3-methylglutaconyated proteins .

These reactions are critical in understanding the metabolic pathways involving 3-methylglutaconic acid and its implications in health and disease.

3-Methylglutaconic acid exhibits biological activity primarily through its role as a metabolite in mitochondrial energy metabolism. Elevated levels of this compound are associated with several pathological conditions, including:

  • Mitochondrial Disorders: Conditions like Barth syndrome and other mitochondrial diseases often feature increased levels of 3-methylglutaconic acid due to impaired energy production pathways.
  • Acidosis: When present in high concentrations, 3-methylglutaconic acid can act as an acidogen, inducing metabolic acidosis, which can adversely affect various organ systems .
  • Protein Modification: The ability of cis-3-methylglutaconic anhydride to acylate proteins may lead to functional alterations of these proteins and contribute to disease phenotypes related to metabolic disorders

    The synthesis of 3-methylglutaconic acid occurs naturally through metabolic pathways involving acetyl CoA. The primary steps include:

    • Formation from Acetyl CoA: Acetyl CoA is converted into trans-3-methylglutaconyl CoA via several enzymatic reactions involving acetoacetyl CoA thiolase and HMG CoA synthase.
    • Hydration: The trans form can be hydrated by 3-methylglutaconyl CoA hydratase (AUH) to yield cis-3-methylglutaconyl CoA.
    • Non-Enzymatic Reactions: Under certain conditions, trans-3-methylglutaconyl CoA can undergo non-enzymatic transformations leading to the production of cis-3-methylglutaconic anhydride and subsequently hydrolyzed to form 3-methylglutaconic acid .

The applications of 3-methylglutaconic acid extend across various fields:

  • Clinical Diagnostics: Measurement of urinary levels of 3-methylglutaconic acid is utilized in diagnosing mitochondrial disorders and other metabolic conditions.
  • Biochemical Research: It serves as a model compound for studying enzyme kinetics and metabolic pathways related to amino acid degradation and mitochondrial function.
  • Pharmaceutical Development: Understanding its role in metabolism may aid in developing therapeutic strategies for treating mitochondrial diseases

    Interaction studies involving 3-methylglutaconic acid focus on its effects on proteins and enzymes within metabolic pathways:

    • Protein Acylation: Research indicates that cis-3-methylglutaconic anhydride can covalently modify lysine residues on proteins, potentially altering their function and stability.
    • Enzyme Inhibition: Elevated levels of this compound may inhibit key enzymes involved in mitochondrial metabolism, thereby exacerbating metabolic dysfunctions associated with various diseases .

Several compounds share structural similarities with 3-methylglutaconic acid, including:

Compound NameStructure SimilarityUnique Features
2-Methylbutyric AcidSimilar backboneInvolved in branched-chain fatty acid metabolism
4-Methylpentanoic AcidSimilar backboneAssociated with different metabolic pathways
Isovalerylic AcidSimilar backboneActs as a precursor in the biosynthesis of certain amino acids

Uniqueness of 3-Methylglutaconic Acid:
Unlike these compounds, 3-methylglutaconic acid specifically plays a critical role in mitochondrial energy metabolism and is directly linked to specific metabolic disorders. Its ability to accumulate under pathological conditions makes it a unique biomarker for diagnosing mitochondrial dysfunctions .

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

144.04225873 g/mol

Monoisotopic Mass

144.04225873 g/mol

Heavy Atom Count

10

UNII

F4N4BX780X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-90-7

Wikipedia

3-Methylglutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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